
methacyclime HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. Methacycline hydrochloride is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacycline hydrochloride can be synthesized through the dehalogenation and hydrogenation of chloromethacycline or its acid addition salts. This process involves the use of hydrogen gas in the presence of a noble metal alloy catalyst, such as palladium or platinum combined with selenium and/or tellurium . The reaction is typically carried out under a pressure of 0.1-1.0 MPa.
Industrial Production Methods
In industrial settings, methacycline hydrochloride is produced by hydrating methacycline or its acid addition salts. The process involves treatment with hydrogen gas in the presence of a noble metal alloy catalyst on a carrier and an organic solvent .
Chemical Reactions Analysis
Types of Reactions
Methacycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Methacycline hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: Methacycline hydrochloride can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, noble metal alloy catalysts (such as palladium or platinum), and organic solvents. The reactions are typically carried out under controlled pressure and temperature conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of methacycline hydrochloride, which can have different pharmacological properties and applications .
Scientific Research Applications
Methacycline hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Methacycline hydrochloride functions primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible organisms, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This interference halts the synthesis of essential proteins, inhibiting bacterial growth and proliferation . Methacycline hydrochloride is considered bacteriostatic, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them .
Comparison with Similar Compounds
Methacycline hydrochloride is similar to other tetracycline antibiotics, such as:
- Tetracycline
- Doxycycline
- Minocycline
- Oxytetracycline
Uniqueness
Methacycline hydrochloride is unique due to its slower excretion rate, which allows it to maintain effective blood levels for a more extended period compared to other tetracyclines . This property makes it particularly useful in the treatment of chronic bacterial infections.
Properties
Molecular Formula |
C22H23ClN2O8 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
(4S,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14?,15+,17+,22+;/m1./s1 |
InChI Key |
VXPSARQTYDZXAO-IBLBQCGTSA-N |
Isomeric SMILES |
CN(C)[C@H]1C2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


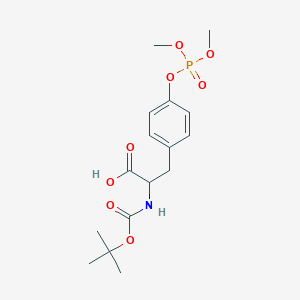
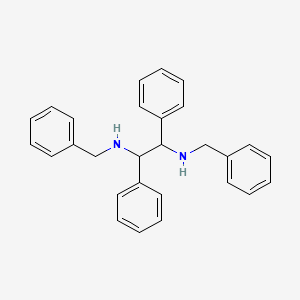

![N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B13391744.png)
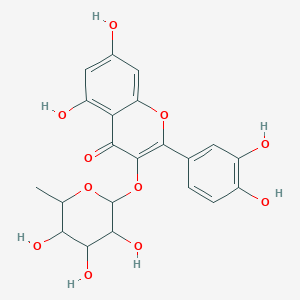
![but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B13391749.png)
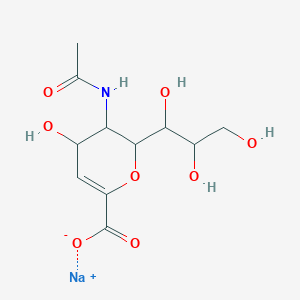
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
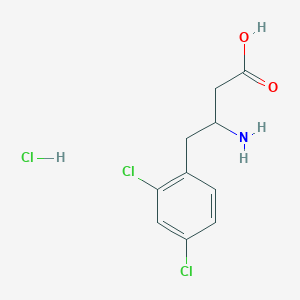
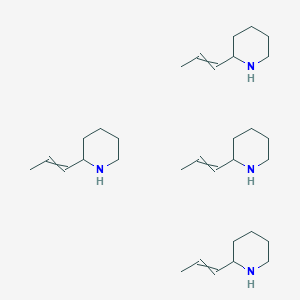
![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)
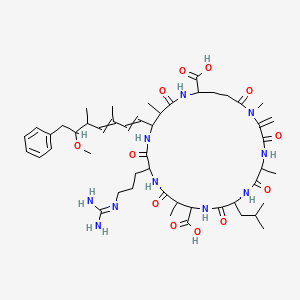
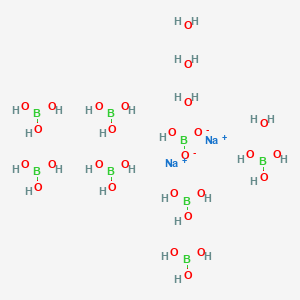
![2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine](/img/structure/B13391806.png)
